molecular formula C13H11N B1605909 4-Methyl-9H-carbazole CAS No. 3770-48-7

4-Methyl-9H-carbazole

Cat. No. B1605909
CAS RN: 3770-48-7
M. Wt: 181.23 g/mol
InChI Key: GNPUIRFDBYALRI-UHFFFAOYSA-N
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Description

4-Methyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .


Synthesis Analysis

Carbazole derivatives, including 4-Methyl-9H-carbazole, can be synthesized through electropolymerization processes . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers .


Molecular Structure Analysis

The molecular formula of 4-Methyl-9H-carbazole is C13H11N . It has an average mass of 181.233 Da and a monoisotopic mass of 181.089142 Da .


Chemical Reactions Analysis

Carbazole-based compounds, including 4-Methyl-9H-carbazole, are known for their electropolymerization processes . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .


Physical And Chemical Properties Analysis

4-Methyl-9H-carbazole has a density of 1.2±0.1 g/cm3, a boiling point of 369.1±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 59.2±3.0 kJ/mol and a flash point of 165.4±11.9 °C .

Scientific Research Applications

Biomedical and Pharmacological Applications

  • Biotransformation by Bacteria : 4-Methyl-9H-carbazole has been studied for its biotransformation by certain bacterial strains. Ralstonia sp. strain SBUG 290, known for its biphenyl-degrading capabilities, has been shown to transform 9-methyl-9H-carbazole into various hydroxylated metabolites, indicating potential for bioremediation applications (Waldau et al., 2009).

  • Antimicrobial Activity : 9H-carbazole derivatives, which include 4-methyl-9H-carbazole, have been synthesized and evaluated for antimicrobial activities. These compounds exhibit potential as antimicrobial agents (Salih et al., 2016).

  • Cancer Research : The carbazole scaffold, which includes 4-methyl-9H-carbazole, has been extensively studied in medicinal chemistry due to its wide range of biological activities, including anticancer properties. Modified carbazole molecules have shown potential in treating various cancers (Tsutsumi et al., 2016).

Material Science and Chemistry

  • Optical and Electronic Applications : Carbazole derivatives, such as 4-methyl-9H-carbazole, have been synthesized and characterized for their potential in optical and electronic applications. They are being explored for use in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Çiçek et al., 2018).

  • Polymer Light Emitting Diodes : Studies have been conducted on ligands like 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole for their role in the tunable emission of polymer light-emitting diodes. These studies help in understanding the electronic properties of such compounds for potential use in advanced electronic devices (Cho et al., 2010).

Safety And Hazards

While specific safety and hazard information for 4-Methyl-9H-carbazole is not available in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

Carbazole-based compounds, including 4-Methyl-9H-carbazole, have been the subject of research for more than 30 years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in nanodevices, rechargeable batteries, and electrochemical transistors . Future research may focus on further exploring these applications and improving the synthesis processes .

properties

IUPAC Name

4-methyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N/c1-9-5-4-8-12-13(9)10-6-2-3-7-11(10)14-12/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPUIRFDBYALRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073967
Record name 9H-Carbazole, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-9H-carbazole

CAS RN

3770-48-7
Record name 9H-Carbazole, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazole, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-9H-CARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ7R25H77L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Öncüoğlu, N Dilek, N Çaylak Delibaş… - … Section E: Structure …, 2014 - scripts.iucr.org
… A solution of ethyl 4-methyl-9H-carbazole-3-carboxylate (2.50 g, 10 mmol), potassium hydroxide (1.70 g, 30 mmol) and methyl iodide (1.25 ml, 20 mmol) in acetone (100 ml) was stirred …
Number of citations: 1 scripts.iucr.org
T Hökelek, S Patır, Y Ergün, G Okay - Acta Crystallographica Section …, 2002 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 58| Part 2| February 2002| Pages o206-o208 https://doi.org/10.1107/S1600536801021833 …
Number of citations: 4 scripts.iucr.org
M Ergun, S Gulle, A Bilici, M Gocmenturk… - Asian Journal of …, 2010 - avesis.deu.edu.tr
… The synthesis of tricyclic analogue of ellipticine, 3-[N-(2-hydroxyethyl)-aminomethyl]-4-methyl-9H-carbazole (10) has been achieved. In this study, new carbazole and …
Number of citations: 5 avesis.deu.edu.tr
C GÜNDOĞDU HIZLIATEŞ… - Journal of …, 2010 - avesis.deu.edu.tr
… Novel carbazolyl-oxazolones, 3a-d, were synthesized with 3-[N-(2-hydroxycarbonylmethyl)-carboxamide]-4-methyl-9H-carbazole and several aryl aldehydes for the first time. Photo …
Number of citations: 9 avesis.deu.edu.tr
MH Block, S Boyer, W Brailsford… - Journal of medicinal …, 2002 - ACS Publications
The hypothesis that antagonists of the neuropeptide Y5 receptor would provide safe and effective appetite suppressants for the treatment of obesity has prompted vigorous research to …
Number of citations: 87 pubs.acs.org
CG HIZLIATEŞ - Hacettepe Journal of Biology and Chemistry, 2018 - dergipark.org.tr
… Ethyl 4-methyl-9H-carbazole-3-carboxylate, (10 g, 39.5 mmol) was refluxed with hydrazine hydrate (25 mL, 80%) in ethanol (50 mL) for 6 h (Scheme 1). After cooling the separated solid …
Number of citations: 6 dergipark.org.tr
S Yuan, G Guerra Faura, HE Areheart, NE Peulen… - Molecules, 2022 - mdpi.com
… 2,2,2-Trifluoroethyl 9-benzyl-1-hydroxy-4-methyl-9H-carbazole-2-carboxylate (5ba): Prepared following general procedure A using DHF 3ba (175 mg, 0.393 mmol) and Yb(OTf) 3 (24 mg…
Number of citations: 2 www.mdpi.com
J Roy, D Mal - European Journal of Organic Chemistry, 2014 - Wiley Online Library
The anionic [4 + 2] annulation of 3‐substituted furoindolones with dimethyl maleate provides an expedient route for the synthesis of the title carbazole alkaloids. The employment of this …
CJ Moody, KF Rahimtoola - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
The pyrano[4,3-b]indol-3-ones (7) are stable indole-2,3-quinodimethane type dienes, which undergo Diels–Alder reaction with alkynes to give, after loss of carbon dioxide, carbazoles. …
Number of citations: 65 pubs.rsc.org
S Maiti, A Bose, P Mal - The Journal of Organic Chemistry, 2018 - ACS Publications
… residue was purified by column chromatography on silica gel using 5% ethyl acetate/hexane mixture as eluent to give the pure product 6-bromo-2-(tert-butyl)-4-methyl-9H-carbazole (12…
Number of citations: 25 pubs.acs.org

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